(2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID
(2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID
Brand Name:
Vulcanchem
CAS No.:
112170-26-0
VCID:
VC0053758
InChI:
InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15)
SMILES:
C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2
Molecular Formula:
C10H9N3O6S
Molecular Weight:
299.26 g/mol
(2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID
CAS No.: 112170-26-0
Main Products
VCID: VC0053758
Molecular Formula: C10H9N3O6S
Molecular Weight: 299.26 g/mol
CAS No. | 112170-26-0 |
---|---|
Product Name | (2,3-DIOXO-1,2,3,4-TETRAHYDRO-QUINOXALINE-6-SULFONYLAMINO)-ACETIC ACID |
Molecular Formula | C10H9N3O6S |
Molecular Weight | 299.26 g/mol |
IUPAC Name | 2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid |
Standard InChI | InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15) |
Standard InChIKey | GKZUIFYTNMKFAF-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 |
Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2 |
Solubility | 44.9 [ug/mL] |
PubChem Compound | 2064173 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume